5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: is an organic compound with the molecular formula C4H3BrN4 and a molecular weight of 187 g/mol It is a heterocyclic compound containing a pyrazole ring substituted with an amino group, a bromine atom, and a nitrile group
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported .
Mode of Action
It’s known that pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities .
Biochemical Pathways
It’s known that pyrazole derivatives are common motifs in a wide range of synthesized drugs .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 5453±500 °C and a predicted density of 210±01 g/cm3 .
Result of Action
It’s known that pyrazole derivatives have been reported to have various biological activities .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, can simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is not well-defined. It is suggested that the compound might be involved in anomeric based oxidative aromatization
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile involves the reaction of 3-bromo-1H-pyrazole-5-amine with carbonyl dichloride under controlled conditions . This reaction typically requires an inert atmosphere and a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Condensation reactions: The amino group can participate in condensation reactions with carbonyl compounds.
Reduction and oxidation: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic substitution: Substituted pyrazoles.
Condensation reactions: Schiff bases or imines.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
- 5-Amino-3-chloro-1H-pyrazole-4-carbonitrile
- 5-Amino-3-iodo-1H-pyrazole-4-carbonitrile
- 5-Amino-3-fluoro-1H-pyrazole-4-carbonitrile
Comparison: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity compared to its chloro, iodo, and fluoro analogs .
Properties
IUPAC Name |
3-amino-5-bromo-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSALPICBLYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NN=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384973-12-9 |
Source
|
Record name | 5-amino-3-bromo-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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